
3-(4-(methylsulfonyl)phenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide
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Overview
Description
3-(4-(Methylsulfonyl)phenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings, a sulfonyl group, and a propanamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide typically involves multiple steps:
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Formation of the Methylsulfonylphenyl Intermediate
Starting Material: 4-bromotoluene.
Reaction: Bromination followed by sulfonation to introduce the methylsulfonyl group.
Conditions: Bromine in the presence of a catalyst, followed by treatment with sulfuric acid and methanesulfonyl chloride.
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Coupling with Thiophen-2-ylpyridine
Starting Material: 2-(thiophen-2-yl)pyridine.
Reaction: Coupling reaction using a palladium-catalyzed cross-coupling method (e.g., Suzuki or Heck reaction).
Conditions: Palladium catalyst, base (e.g., potassium carbonate), and appropriate solvents (e.g., toluene or DMF).
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Formation of the Propanamide Moiety
Starting Material: The coupled intermediate from the previous step.
Reaction: Amidation reaction with 3-bromopropanoyl chloride.
Conditions: Base (e.g., triethylamine) and an appropriate solvent (e.g., dichloromethane).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidation of the thiophene ring or the methylsulfonyl group to form sulfoxides or sulfones.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Products: Reduction of the sulfonyl group to a sulfide or the amide to an amine.
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Substitution
Reagents: Nucleophiles such as amines or alcohols.
Products: Substitution at the aromatic rings or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base (e.g., sodium hydride) and appropriate solvents (e.g., DMF or DMSO).
Scientific Research Applications
Chemistry
In chemistry, 3-(4-(methylsulfonyl)phenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide serves as a valuable building block for synthesizing more complex molecules. Its unique electronic properties allow it to be used in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). This compound's ability to undergo various chemical reactions, including oxidation and electrophilic substitution, enhances its utility as a versatile reagent in synthetic chemistry .
Medicine
In medicinal chemistry, this compound is being investigated for its potential as a pharmaceutical intermediate. Its structural features suggest possible interactions with biological targets, such as enzymes or receptors. This interaction could modulate their activity, potentially leading to therapeutic applications. The compound may inhibit enzyme activity or alter signal transduction pathways, which are critical in drug development .
Case Studies
- Organic Electronics : Studies have shown that compounds similar to This compound exhibit promising results when incorporated into OFETs, demonstrating improved charge mobility and stability.
- Anticancer Research : Preliminary investigations into the medicinal applications indicate that this compound may possess anticancer properties through its ability to inhibit specific cancer-related enzymes.
Mechanism of Action
The mechanism of action of 3-(4-(methylsulfonyl)phenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfonyl and amide groups suggests potential hydrogen bonding and electrostatic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(4-(Methylsulfonyl)phenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide: Similar structure but with an acetamide group instead of a propanamide.
3-(4-(Methylsulfonyl)phenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)butanamide: Similar structure but with a butanamide group instead of a propanamide.
Uniqueness
The unique combination of the methylsulfonylphenyl and thiophen-2-ylpyridine moieties in 3-(4-(methylsulfonyl)phenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide provides distinct electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound 3-(4-(methylsulfonyl)phenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide , identified by its CAS number 84449-65-0, has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a methylsulfonyl group attached to a phenyl ring and a pyridine moiety linked through a thiophene unit. This unique arrangement is believed to contribute to its biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, primarily focusing on its anti-inflammatory and anticancer properties. Below are key findings from recent research:
Anti-inflammatory Activity
Research indicates that compounds with similar structural motifs exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. For instance, a related compound demonstrated an IC50 value of 0.25 µM against COX-2, showing significant anti-inflammatory effects in animal models . While direct data on the target compound's COX inhibition is limited, the presence of the methylsulfonyl group is often associated with enhanced anti-inflammatory properties.
Anticancer Properties
Several studies have reported the anticancer potential of compounds featuring thiophene and pyridine derivatives. For example, compounds with similar scaffolds have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells . The mechanisms typically involve the induction of apoptosis and inhibition of cell proliferation.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxicity of related compounds against MCF-7 cells. The results indicated that certain derivatives exhibited significant growth inhibition at concentrations as low as 10 µM, suggesting a potential for development as anticancer agents .
- In Vivo Models : In rat models, compounds structurally similar to the target compound were shown to reduce inflammation significantly, indicating that modifications in the chemical structure can enhance their pharmacological efficacy .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) of this compound is crucial for its development as a therapeutic agent. Preliminary investigations into similar compounds suggest moderate bioavailability and favorable metabolic profiles; however, detailed PK studies specific to this compound are still required.
Summary Table of Biological Activities
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-27(24,25)17-7-4-15(5-8-17)6-9-20(23)22-14-16-10-11-21-18(13-16)19-3-2-12-26-19/h2-5,7-8,10-13H,6,9,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSDRJFGODSXOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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